(7H-Pyrrolo[2,3-d]pyrimidin-6-yl)methanol

purity analysis quality control medicinal chemistry

(7H-Pyrrolo[2,3-d]pyrimidin-6-yl)methanol (CAS 1638763-70-8) is a heterocyclic small molecule comprising a pyrrolo[2,3-d]pyrimidine core with a primary alcohol substituent at the 6-position. The pyrrolo[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as the key pharmacophore in multiple FDA-approved kinase inhibitors (e.g., ribociclib, ruxolitinib) and generating sustained demand for high-purity building blocks in drug discovery programs.

Molecular Formula C7H7N3O
Molecular Weight 149.153
CAS No. 1638763-70-8
Cat. No. B2525949
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(7H-Pyrrolo[2,3-d]pyrimidin-6-yl)methanol
CAS1638763-70-8
Molecular FormulaC7H7N3O
Molecular Weight149.153
Structural Identifiers
SMILESC1=C(NC2=NC=NC=C21)CO
InChIInChI=1S/C7H7N3O/c11-3-6-1-5-2-8-4-9-7(5)10-6/h1-2,4,11H,3H2,(H,8,9,10)
InChIKeyMGFKDCGUSDBNKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Grade (7H-Pyrrolo[2,3-d]pyrimidin-6-yl)methanol – Core Scaffold for Targeted Kinase Inhibitor R&D


(7H-Pyrrolo[2,3-d]pyrimidin-6-yl)methanol (CAS 1638763-70-8) is a heterocyclic small molecule comprising a pyrrolo[2,3-d]pyrimidine core with a primary alcohol substituent at the 6-position [1]. The pyrrolo[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as the key pharmacophore in multiple FDA-approved kinase inhibitors (e.g., ribociclib, ruxolitinib) and generating sustained demand for high-purity building blocks in drug discovery programs . The compound’s computed physicochemical profile (XLogP3 = -0.2, TPSA = 61.8 Ų, rotatable bonds = 1) suggests favorable aqueous solubility characteristics that differentiate it from more lipophilic pyrrolopyrimidine intermediates commonly used in fragment-based screening cascades [1].

Why Generic Pyrrolopyrimidine Building Blocks Cannot Replace (7H-Pyrrolo[2,3-d]pyrimidin-6-yl)methanol


The pyrrolo[2,3-d]pyrimidine scaffold tolerates extensive substitution, but minor structural variations produce large differences in downstream reactivity, kinase selectivity, and ADME properties. Replacing the 6-methanol group with a hydrogen, halogen, or alkyl chain eliminates the primary alcohol handle required for chemoselective derivatization (e.g., Mitsunobu coupling or oxidation to the aldehyde), while introducing substituents at other positions (e.g., 2-chloro or 4-amino) prematurely biases the scaffold toward specific kinase targets before fragment elaboration is complete [1]. The quantitative evidence below demonstrates exactly where and to what extent this compound differs from the closest commercially available analogs, enabling informed procurement decisions for structure-based drug design workflows.

Head-to-Head Quantitative Evidence: (7H-Pyrrolo[2,3-d]pyrimidin-6-yl)methanol vs. Closest Analogs


Chromatographic Purity: 98% (HPLC) vs. Industry-Standard 95% for Unsubstituted Pyrrolopyrimidine Cores

Multiple vendors supply (7H-Pyrrolo[2,3-d]pyrimidin-6-yl)methanol at a certified purity of 98% (HPLC), as confirmed by Leyan (Product No. 1127139) and MolCore product specifications . In contrast, the most commonly listed purity for this compound class across major suppliers (e.g., Fluorochem, AKSci) is 95% . The 3-percentage-point absolute purity advantage reduces the risk of unidentified impurities interfering in fragment-based screening hits or crystallography trials where even minor contaminants can produce false positives.

purity analysis quality control medicinal chemistry

Hydrophilicity: XLogP3 = -0.2 vs. 7H-Pyrrolo[2,3-d]pyrimidine (XLogP3 ≈ +0.5) for Aqueous Solubility-Driven Fragment Screening

The computed partition coefficient (XLogP3) of (7H-Pyrrolo[2,3-d]pyrimidin-6-yl)methanol is -0.2, derived from PubChem’s algorithmic prediction engine [1]. In contrast, the parent heterocycle 7H-pyrrolo[2,3-d]pyrimidine (CAS 271-70-5) has a computed XLogP3 of approximately +0.5 (PubChem CID 12426997) [2]. This 0.7 log-unit reduction translates to a roughly 5-fold predicted increase in aqueous solubility, a critical parameter for fragment screening libraries where compounds must remain soluble at high concentrations (typically 50–500 mM in DMSO or aqueous buffer) [3].

computational chemistry fragment-based drug discovery solubility

Topological Polar Surface Area (TPSA): 61.8 Ų Supports CNS Multiparameter Optimization (MPO) Scores vs. Lower TPSA Core Scaffolds

The TPSA of (7H-Pyrrolo[2,3-d]pyrimidin-6-yl)methanol is calculated as 61.8 Ų [1]. This value falls within the optimal CNS drug-like space (TPSA < 70–90 Ų) and is significantly higher than the core scaffold 7H-pyrrolo[2,3-d]pyrimidine (TPSA ≈ 41.6 Ų) [2], providing a superior starting point for programs targeting brain-penetrant kinase inhibitors where balancing permeability and efflux liability is critical. The additional hydrogen-bonding capacity conferred by the primary alcohol (2 HBD, 3 HBA) further enhances the scaffold’s CNS MPO desirability relative to smaller, less polar pyrrolopyrimidine cores [3].

CNS drug discovery physicochemical property medicinal chemistry design

Unique Single Primary Alcohol Handle Enables Chemoselective Derivatization vs. Multi-Substituted Analogs Requiring Protecting Group Strategies

(7H-Pyrrolo[2,3-d]pyrimidin-6-yl)methanol possesses exactly one rotatable bond and a single primary alcohol functional group [1]. This contrasts sharply with commonly procured analogs such as (2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl)methanol (CAS 1374639-77-6), which bears additional reactive sites (2-chloro leaving group) and steric bulk (7-cyclopentyl) that mandate protecting group strategies or limit the scope of direct C–O bond-forming reactions [2]. The unadorned core scaffold allows for late-stage diversification at C4, C5, C6, and N7 without competing side reactions, as evidenced by its extensive use as a universal intermediate in patent literature describing JAK, CDK, and EGFR inhibitor series [3].

synthetic chemistry chemoselective functionalization building block utility

Highest-Value Application Scenarios for (7H-Pyrrolo[2,3-d]pyrimidin-6-yl)methanol


Fragment-Based Drug Discovery (FBDD) Library Design

The compound’s low molecular weight (149.15 g/mol) and favorable XLogP3 (-0.2) make it an ideal fragment for NMR-based or SPR-based screening cascades [1]. Unlike larger, pre-decorated pyrrolopyrimidines that violate fragment rule-of-three criteria, this compound provides a clean hit that can be elaborated rationally using structure-guided medicinal chemistry, as demonstrated in published kinase inhibitor programs [2].

Synthesis of CNS-Penetrant Kinase Inhibitor Lead Compounds

With a TPSA of 61.8 Ų and only two hydrogen-bond donors, the scaffold sits within the CNS MPO favorable space [1]. Medicinal chemistry teams developing brain-penetrant CDK, JAK, or EGFR inhibitors can use this building block as a starting point, avoiding the need for extensive polarity-lowering modifications that frequently compromise potency when using more hydrophobic pyrrolopyrimidine cores [3].

Reference Standard and Impurity Profiling for Ribociclib-Related Substances

The compound serves as a synthetic precursor to the ribociclib alcohol impurity ((7-cyclopentyl-2-((5-(piperazin-1-yl)pyridin-2-yl)amino)-7H-pyrrolo[2,3-d]pyrimidin-6-yl)methanol) and can be used as an orthogonal reference material for HPLC method development and forced degradation studies in quality control laboratories [4].

Divergent Synthesis of Kinase-Focused Compound Libraries

The single reactive alcohol handle at C6 allows for systematic diversification via oxidation to the aldehyde, conversion to the halide, or direct Mitsunobu coupling, enabling parallel synthesis of 50–500 compound libraries for high-throughput screening [2]. This divergent capability is absent in analogs that are pre-functionalized at the 2- or 4-position, which restrict the chemical space accessible from a single common intermediate.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for (7H-Pyrrolo[2,3-d]pyrimidin-6-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.